(E)-Ethyl 3-iodoacrylate chemical properties
(E)-Ethyl 3-iodoacrylate chemical properties
An In-depth Technical Guide to (E)-Ethyl 3-iodoacrylate: Properties, Synthesis, and Reactivity
Authored by a Senior Application Scientist
Abstract
(E)-Ethyl 3-iodoacrylate is a highly functionalized and versatile synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a vinyl iodide, an electron-deficient alkene, and an ethyl ester—renders it an exceptionally useful substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of its chemical properties, stereoselective synthesis, and core reactivity, with a focus on its application in modern palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and detailed, field-proven protocols are provided to enable its effective utilization in a research context.
Core Chemical Properties and Specifications
(E)-Ethyl 3-iodoacrylate is a colorless to yellow liquid that serves as a key intermediate in organic synthesis. Its properties are intrinsically linked to its stereochemistry, which dictates its reactivity and interactions. While the (E)-isomer is the focus of this guide, it is often synthesized alongside or from its more commonly reported (Z)-isomer. The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2E)-3-iodo-2-propenoate | |
| CAS Number | 31930-37-7 | |
| Molecular Formula | C₅H₇IO₂ | [1] |
| Molecular Weight | 226.01 g/mol | [1] |
| Physical Form | Colorless to Yellow Liquid | |
| Boiling Point | 85 °C @ 20 mmHg (for (Z)-isomer) | [2] |
| Density | 1.765 g/mL at 25 °C (for (Z)-isomer) | [2] |
| Refractive Index | n20/D 1.533 (for (Z)-isomer) | [2] |
| Storage | Refrigerate (0-10°C), protect from light and air | [3] |
Table 2: Spectroscopic Characterization Data
Spectroscopic analysis is critical for confirming the identity and, most importantly, the stereochemistry of the vinyl iodide. While spectra for the (E)-isomer are not widely published, the data for the readily synthesized (Z)-isomer provide a crucial reference point.[4]
| Technique | Data for (Z)-Ethyl 3-iodoacrylate[4] | Expected for (E)-Ethyl 3-iodoacrylate |
| ¹H NMR | (500 MHz, CDCl₃): δ 7.31 (1H, d, J = 8.8 Hz), 6.74 (1H, d, J = 8.9 Hz), 4.06 (2H, q, J = 7.2 Hz), 1.14 (3H, t, J = 7.2 Hz) | Vinylic protons (δ 6.5-8.0 ppm) with a larger coupling constant (J ≈ 12-18 Hz) characteristic of trans-alkenes. Ethyl ester signals will be similar. |
| ¹³C NMR | (125 MHz, CDCl₃): δ 164.0, 129.6, 94.7, 60.4, 13.9 | Similar chemical shifts for carbonyl, ethyl, and iodinated carbons. Vinylic carbon shifts will differ slightly due to stereochemistry. |
| IR (Infrared) | νₘₐₓ (film): 1721 (C=O), 1597 (C=C), 1192 (C-O) cm⁻¹ | Strong C=O stretch (~1720 cm⁻¹), C=C stretch (~1600 cm⁻¹), and a band around 960 cm⁻¹ for the trans C-H bend. |
| HRMS (ESI) | [M]⁺: 225.9491 (Calcd. for C₅H₇IO₂: 225.9491) | Identical to the (Z)-isomer. |
Synthesis of (E)-Ethyl 3-iodoacrylate
The synthesis of 3-iodoacrylates is dominated by the hydroiodination of ethyl propiolate.[5][6] However, the choice of reagents and conditions is paramount as it dictates the stereochemical outcome.
Causality of Stereoselective Synthesis
The direct hydroiodination of ethyl propiolate using sodium iodide in acetic acid proceeds via a syn-addition mechanism, yielding almost exclusively the (Z)-isomer (cis-3-iodoacrylate).[4][7] To achieve the desired (E)-stereochemistry, an anti-addition or a stereoselective multi-step sequence is required. One of the most reliable methods for achieving this is a palladium-catalyzed hydrostannation followed by iodinolysis, which is known to be tolerant of ester functionalities and provides excellent stereocontrol.[8]
Diagram: Synthetic Workflow
Caption: Comparative workflows for synthesizing (Z) and (E) isomers.
Experimental Protocol: (E)-Isomer Synthesis via Hydrostannation-Iodinolysis
This protocol is adapted from established procedures for the stereoselective synthesis of (E)-vinyl iodides from terminal alkynes.[8]
Step 1: Palladium-Catalyzed Hydrostannation
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Add dry, degassed tetrahydrofuran (THF) as the solvent.
-
Add ethyl propiolate (1.0 eq) to the flask via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tributyltin hydride (Bu₃SnH, 1.1 eq) dropwise over 15 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alkyne is consumed. The intermediate vinylstannane is formed at this stage and is used directly in the next step.
Step 2: Iodinolysis
-
Cool the reaction mixture containing the vinylstannane back to 0 °C.
-
In a separate flask, prepare a solution of iodine (I₂, 1.1 eq) in dry THF.
-
Add the iodine solution dropwise to the reaction mixture. The characteristic purple color of iodine should disappear upon addition. Continue until a faint, persistent iodine color remains.
-
Stir the reaction at 0 °C for 30 minutes, then at room temperature for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (E)-Ethyl 3-iodoacrylate.
Reactivity and Applications in Synthesis
The synthetic utility of (E)-Ethyl 3-iodoacrylate stems from the orthogonal reactivity of its functional groups. The C-I bond is the primary site for palladium-catalyzed cross-coupling, while the electron-deficient double bond readily participates in addition and cycloaddition reactions.[9]
Palladium-Catalyzed Cross-Coupling Reactions
Vinyl iodides are superior substrates for cross-coupling due to the weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst, often under mild conditions.[9][10]
The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the vinyl iodide with an organoboron reagent (e.g., a boronic acid).[2][11] This reaction proceeds with retention of the alkene stereochemistry, making it ideal for the synthesis of stereodefined conjugated systems.
Causality: The reaction is driven by the formation of a stable Pd(0) catalyst which undergoes oxidative addition into the weak C-I bond. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki Coupling
-
To a reaction vessel, add (E)-Ethyl 3-iodoacrylate (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq) or potassium phosphate (K₃PO₄).
-
Add a solvent system, often a mixture like toluene/ethanol/water or dioxane/water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify via standard workup and chromatography.
The Heck reaction couples the vinyl iodide with an alkene, typically a styrene or another acrylate, to form a new, more substituted alkene.[13] The reaction generally favors the formation of the (E)-isomer of the product.[14]
Causality: The mechanism is initiated by oxidative addition of the vinyl iodide to Pd(0). The resulting Pd(II) complex coordinates to the coupling partner alkene, which then undergoes a migratory insertion into the Pd-carbon bond. The final product is released via β-hydride elimination, which regenerates the Pd catalyst after reaction with a base.[15]
Sources
- 1. scbt.com [scbt.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. 31930-36-6|(Z)-Ethyl 3-iodoacrylate|BLD Pharm [bldpharm.com]
- 4. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Top 7 papers published in the topic of Ethyl propiolate in 2018 [scispace.com]
- 6. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sctunisie.org [sctunisie.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
